2-Pyrazin-2-yl-3,4-dihydro-1H-isoquinoline
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Overview
Description
2-Pyrazin-2-yl-3,4-dihydro-1H-isoquinoline is a heterocyclic compound that features both pyrazine and isoquinoline moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyrazin-2-yl-3,4-dihydro-1H-isoquinoline typically involves the condensation of pyrazine derivatives with isoquinoline precursors. One common method includes the cyclization of ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine . The reaction is usually carried out in a tetrahydrofuran solvent medium under reflux conditions to yield the desired product with good efficiency.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The choice of solvents and catalysts is also optimized to ensure cost-effectiveness and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: 2-Pyrazin-2-yl-3,4-dihydro-1H-isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using hydrogen gas in the presence of palladium on carbon can convert the compound into its fully saturated form.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride and alkyl halides to introduce different substituents on the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide solvent.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Fully saturated isoquinoline derivatives.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
2-Pyrazin-2-yl-3,4-dihydro-1H-isoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Pyrazin-2-yl-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets within biological systems. The compound is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it may inhibit kinase enzymes, leading to the disruption of cell signaling pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Pyrazoloquinolines: These compounds share a similar structural framework but differ in the position and type of substituents on the pyrazine and quinoline rings.
Pyrrolopyrazines: These compounds contain a pyrrole ring fused with a pyrazine ring and exhibit different biological activities compared to 2-Pyrazin-2-yl-3,4-dihydro-1H-isoquinoline.
Uniqueness: this compound is unique due to its specific combination of pyrazine and isoquinoline moieties, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for the development of new therapeutic agents and materials.
Properties
IUPAC Name |
2-pyrazin-2-yl-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3/c1-2-4-12-10-16(8-5-11(12)3-1)13-9-14-6-7-15-13/h1-4,6-7,9H,5,8,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEJBXOGAOINGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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